1,5-Bis(bromomethyl)anthracene
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Overview
Description
1,5-Bis(bromomethyl)anthracene is an organic compound with the molecular formula C16H12Br2 It is a derivative of anthracene, where two bromomethyl groups are attached to the 1 and 5 positions of the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(bromomethyl)anthracene can be synthesized through a bromination reaction of anthracene. The typical synthetic route involves the reaction of anthracene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(bromomethyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl-substituted anthracene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Various substituted anthracene derivatives depending on the nucleophile used.
Oxidation Reactions: Anthraquinone derivatives.
Reduction Reactions: Methyl-substituted anthracene derivatives.
Scientific Research Applications
1,5-Bis(bromomethyl)anthracene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including polymers and dyes.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its photophysical properties.
Biological Research: It is employed in the study of DNA intercalation and as a fluorescent probe for biological imaging.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for anticancer agents and other pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,5-Bis(bromomethyl)anthracene in various applications involves its ability to undergo substitution and addition reactions. In biological systems, it can intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation is facilitated by the planar structure of the anthracene ring, which allows it to insert between the base pairs of the DNA helix. The bromomethyl groups can also participate in covalent bonding with nucleophilic sites in biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9,10-Bis(bromomethyl)anthracene: Another derivative of anthracene with bromomethyl groups at the 9 and 10 positions.
1,4-Bis(bromomethyl)anthracene: A derivative with bromomethyl groups at the 1 and 4 positions.
1,8-Bis(bromomethyl)anthracene: A derivative with bromomethyl groups at the 1 and 8 positions.
Uniqueness
1,5-Bis(bromomethyl)anthracene is unique due to the specific positioning of the bromomethyl groups, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its photophysical properties, making it suitable for specific applications in materials science and biological research.
Properties
CAS No. |
144344-01-4 |
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Molecular Formula |
C16H12Br2 |
Molecular Weight |
364.07 g/mol |
IUPAC Name |
1,5-bis(bromomethyl)anthracene |
InChI |
InChI=1S/C16H12Br2/c17-9-13-5-1-3-11-7-16-12(8-15(11)13)4-2-6-14(16)10-18/h1-8H,9-10H2 |
InChI Key |
NDLAZPCCQDKZBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C=CC=C3CBr)C=C2C(=C1)CBr |
Origin of Product |
United States |
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